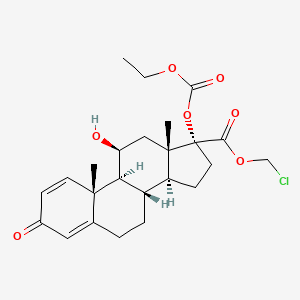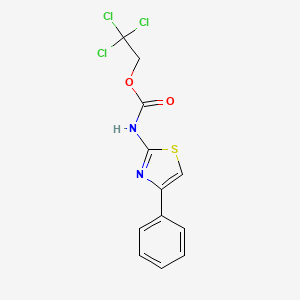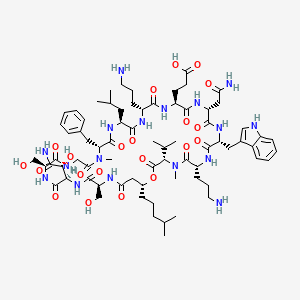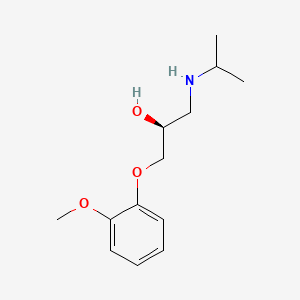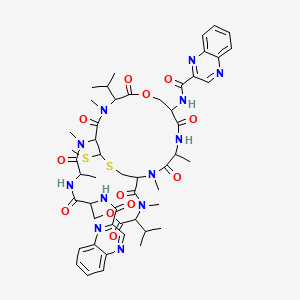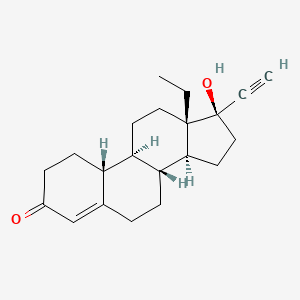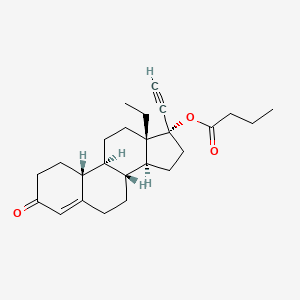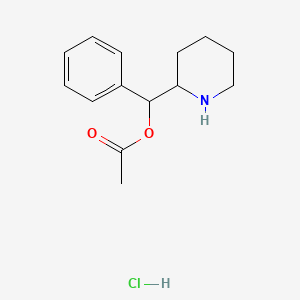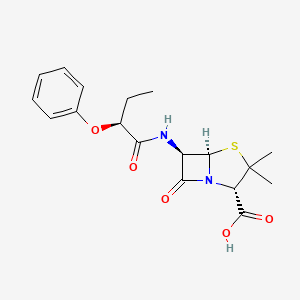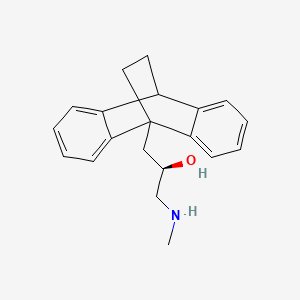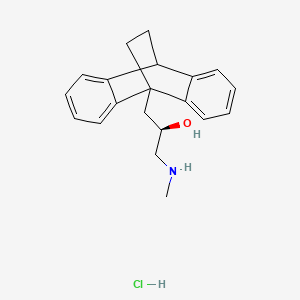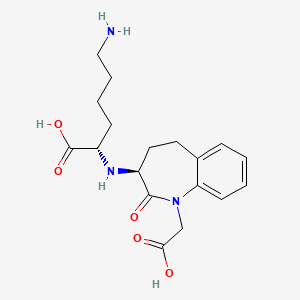
Libenzapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Libenzapril undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolism of ACE inhibitors.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: This reaction is significant in the bioactivation of this compound to its active form.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are typically the active metabolites of this compound, which exhibit potent ACE inhibitory activity .
Scientific Research Applications
Libenzapril has several scientific research applications:
Mechanism of Action
Libenzapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . By blocking this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets involved in this mechanism include the ACE enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Libenzapril is similar to other ACE inhibitors such as benazepril, enalapril, and lisinopril . it is unique in its specific chemical structure and its potent long-acting ACE inhibitory activity . The similar compounds include:
Benazepril: Another ACE inhibitor used to treat hypertension and heart failure.
Enalapril: Commonly used for hypertension and chronic heart failure.
Lisinopril: Used for hypertension, heart failure, and after heart attacks.
This compound’s uniqueness lies in its specific molecular structure and its potent, long-acting inhibition of ACE, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
109214-55-3 |
|---|---|
Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-amino-2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O5/c19-10-4-3-6-14(18(25)26)20-13-9-8-12-5-1-2-7-15(12)21(17(13)24)11-16(22)23/h1-2,5,7,13-14,20H,3-4,6,8-11,19H2,(H,22,23)(H,25,26) |
InChI Key |
AXTCRUUITQKBAV-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCCCN)C(=O)O)CC(=O)O |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCCCN)C(=O)O)CC(=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCCCN)C(=O)O)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGS 16617 CGS-16617 libenzapril |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


